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Abstract
DBPR108, also known as Prusogliptin, is a novel, potent, and highly selective dipeptidyl

peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM).

This technical guide provides an in-depth overview of the core mechanism of DBPR108,

focusing on its role in the regulation of incretin hormones. It summarizes key quantitative data

from preclinical and clinical studies, details the experimental protocols used to evaluate its

efficacy and mechanism of action, and provides visual representations of the relevant biological

pathways and experimental workflows. This document is intended to serve as a comprehensive

resource for researchers, scientists, and professionals involved in the development of novel

therapeutics for metabolic diseases.

Introduction to Incretin Hormones and DPP-4
The incretin effect is a physiological phenomenon characterized by the enhanced secretion of

insulin following oral glucose administration compared to an equivalent intravenous glucose

infusion. This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1

(GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are

released from enteroendocrine cells into the bloodstream in response to nutrient ingestion and

play a crucial role in maintaining glucose homeostasis.
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Glucagon-Like Peptide-1 (GLP-1): Secreted by L-cells in the distal ileum and colon, GLP-1

stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon

secretion from pancreatic α-cells, slows gastric emptying, and promotes satiety.

Glucose-Dependent Insulinotropic Polypeptide (GIP): Secreted by K-cells in the proximal small

intestine, GIP also stimulates glucose-dependent insulin secretion.

The biological activity of both GLP-1 and GIP is rapidly terminated by the enzyme dipeptidyl

peptidase-4 (DPP-4). DPP-4 is a ubiquitous serine protease that cleaves and inactivates GLP-

1 and GIP within minutes of their release.[1] By inhibiting DPP-4, the circulating levels of active

GLP-1 and GIP are increased, thereby enhancing their glucose-lowering effects.

DBPR108: A Selective DPP-4 Inhibitor
DBPR108 (Prusogliptin) is a novel, orally bioavailable small molecule that acts as a potent and

selective inhibitor of the DPP-4 enzyme.[2][3] Its primary mechanism of action is to prevent the

degradation of incretin hormones, thereby prolonging their activity.[1][4] This leads to increased

insulin secretion and suppressed glucagon release in a glucose-dependent manner, resulting in

improved glycemic control in patients with T2DM.[5][6] Preclinical studies have demonstrated

the selectivity of DBPR108 for DPP-4 over other related enzymes such as DPP-2, DPP-8, and

DPP-9.[5]

Quantitative Data Summary
The efficacy, pharmacokinetics, and pharmacodynamics of DBPR108 have been evaluated in

numerous preclinical and clinical studies. The following tables summarize the key quantitative

findings.

Table 1: Preclinical Efficacy of DBPR108

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.youtube.com/watch?v=6GtDMI1kvZk
https://www.benchchem.com/product/b606979?utm_src=pdf-body
https://www.benchchem.com/product/b606979?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39345490/
https://www.dchosp.org/images/Glucose-2-Hour-Post-Prandial-Test-082025.pdf
https://www.youtube.com/watch?v=6GtDMI1kvZk
https://www.labcorp.com/tests/002022/glucose-two-hour-postprandial
https://www.protocols.io/view/oral-glucose-tolerance-test-in-mouse-n2bvjr8oplk5/v1
https://www.raybiotech.com/rat-insulin-elisa-elr-insulin
https://www.benchchem.com/product/b606979?utm_src=pdf-body
https://www.protocols.io/view/oral-glucose-tolerance-test-in-mouse-n2bvjr8oplk5/v1
https://www.benchchem.com/product/b606979?utm_src=pdf-body
https://www.benchchem.com/product/b606979?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Species Model
DBPR108
Dose

Observatio
n

Reference

DPP-4

Inhibition

Rats, Dogs,

Diabetic Mice
-

Dose-

dependent

Inhibition of

systemic

plasma DPP-

4 activity

[2]

Active GLP-1

Levels
Rats

Oral Glucose

Challenge

Dose-

dependent

Elevated

serum levels

of active

GLP-1

[2]

Insulin Levels Rats
Oral Glucose

Challenge

Dose-

dependent

Elevated

serum levels

of insulin

[2]

Glucose

Tolerance

Diet-Induced

Obese (DIO)

Mice

Oral Glucose

Tolerance

Test

0.1 mg/kg

(with

metformin)

Prominently

strong

increase in

glucose

tolerability

[2]

DPP-4 IC50

Multiple

Species (in

vitro)

Plasma - 4.1–20.4 nM [3]

Table 2: Clinical Pharmacokinetics of DBPR108 (Phase I)
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Parameter Population
DBPR108
Dose (once
daily)

Value Reference

Single Dose

Tmax (median)
Healthy Male

Volunteers
25 - 600 mg 1.9 - 4 h [7]

Cmax
Patients with

T2DM
50 mg

64.7% (DPP-4

Inhibition)
[3]

100 mg
72.6% (DPP-4

Inhibition)
[3]

200 mg
88.7% (DPP-4

Inhibition)
[3]

Multiple Doses

(Steady State)

Tmax,ss

(median)

Patients with

T2DM
50, 100, 200 mg 1.5 - 4 h [3][8]

Cmax,ss (mean)
Patients with

T2DM
50 mg 119 ng/mL [3][8]

100 mg 256 ng/mL [3][8]

200 mg 567 ng/mL [3][8]

Accumulation

Ratio

Patients with

T2DM
50, 100, 200 mg 0.85 - 1.3 [3][8]

Table 3: Clinical Pharmacodynamics of DBPR108 (Phase
I)
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Parameter Population
DBPR108
Dose (once
daily)

Observation Reference

Maximum DPP-4

Inhibition (Emax)

Patients with

T2DM
50 mg 62.1% [3][8]

100 mg 69.9% [3]

200 mg 89.4% [3][8]

Active GLP-1

Levels

Patients with

T2DM
50, 100, 200 mg

Increased after

administration
[8]

Table 4: Clinical Efficacy of DBPR108 in Patients with
T2DM (Phase II & III)
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Study Treatment Duration

Change from
Baseline in
HbA1c (LS
Mean ± SE)

Reference

Phase II

Monotherapy
DBPR108 50 mg 12 weeks -0.51% ± 0.71

DBPR108 100

mg
12 weeks -0.75% ± 0.73 [9]

DBPR108 200

mg
12 weeks -0.57% ± 0.78 [9]

Placebo 12 weeks -0.04% ± 0.77 [9]

Phase III Add-on

to Metformin

DBPR108 100

mg + Metformin
24 weeks -0.70% ± 0.09% [5][10]

Placebo +

Metformin
24 weeks -0.07% ± 0.11% [5][10]

Phase III

Monotherapy vs.

Sitagliptin

DBPR108 100

mg
24 weeks -0.63% (0.04%) [11]

Sitagliptin 100

mg
24 weeks -0.60% (0.07%) [11][12]

Placebo 24 weeks -0.02% (0.07%) [11][12]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of

DBPR108.

In Vivo Preclinical Studies
Objective: To assess the effect of DBPR108 on glucose tolerance in an animal model of diet-

induced obesity.
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Animals: Male C57BL/6J mice are typically used and fed a high-fat diet for a specified period

(e.g., 10 weeks) to induce obesity and insulin resistance.[5]

Procedure:

Mice are fasted for 4-6 hours with free access to water.[5]

A baseline blood sample (Time 0) is collected from the tail vein to measure blood glucose

levels.[5]

DBPR108 or vehicle is administered orally (e.g., via gavage) at a specified dose.[2]

Metformin may be co-administered.[2]

After a set time (e.g., 30 minutes), a glucose solution (typically 1-2 g/kg body weight) is

administered orally.[9]

Blood samples are collected at various time points post-glucose administration (e.g., 15,

30, 60, 90, and 120 minutes).[9]

Blood glucose concentrations are measured using a glucometer.[9]

The area under the curve (AUC) for the glucose excursion is calculated to quantify

glucose tolerance.

Objective: To determine the in vivo inhibitory effect of DBPR108 on plasma DPP-4 activity.

Sample Collection: Blood samples are collected from animals at various time points after oral

administration of DBPR108.[2] Plasma is prepared by centrifugation.

Assay Principle: A fluorometric assay is commonly used, where DPP-4 cleaves a non-

fluorescent substrate (e.g., H-Gly-Pro-AMC) to release a fluorescent product (AMC).[13][14]

The rate of fluorescence increase is proportional to the DPP-4 activity.

Procedure (based on a commercial kit):[13]

Prepare an AMC standard curve.

Dilute plasma samples in the provided assay buffer.
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Add diluted plasma samples to the wells of a 96-well plate.

For background control, a DPP-4 inhibitor (like sitagliptin) is added to a replicate of each

sample.[13]

A reaction mix containing the DPP-4 substrate is added to each well.

The plate is incubated at 37°C, and fluorescence (Ex/Em = 360/460 nm) is measured at

multiple time points.

DPP-4 activity is calculated based on the standard curve and the change in fluorescence

over time, corrected for the background.

Objective: To quantify the effect of DBPR108 on the levels of active incretin hormones and

insulin.

Sample Collection: Following an oral glucose challenge in animals treated with DBPR108 or

vehicle, blood is collected into tubes containing a DPP-4 inhibitor to prevent ex vivo

degradation of active GLP-1.[11] Serum or plasma is then isolated.

Assay Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for

quantifying active GLP-1 and insulin. These are typically sandwich ELISAs.

Procedure (General ELISA Protocol):[6][15]

A 96-well microplate is pre-coated with a capture antibody specific for active GLP-1 or

insulin.

Standards, controls, and samples are added to the wells and incubated.

The plate is washed, and a biotinylated detection antibody is added.

After another incubation and wash, a streptavidin-HRP conjugate is added.

Following a final wash, a substrate solution (e.g., TMB) is added, leading to color

development in proportion to the amount of bound analyte.
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The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450

nm).

The concentration of active GLP-1 or insulin in the samples is determined by comparison

to the standard curve.

Human Clinical Trial Assessments
Objective: To assess the long-term glycemic control in T2DM patients treated with DBPR108.

Sample Collection: Whole blood is collected in EDTA tubes.

Methodology: HbA1c is typically measured using methods certified by the National

Glycohemoglobin Standardization Program (NGSP), such as high-performance liquid

chromatography (HPLC), immunoassay, or capillary electrophoresis, to ensure

standardization with the Diabetes Control and Complications Trial (DCCT) reference method.

[16] For multicenter trials, centralized laboratory testing is recommended to minimize inter-

laboratory variability.[17][18]

Objective: To evaluate the effect of DBPR108 on glucose levels after an overnight fast.

Procedure:

Patients are required to fast (no food or drink, except water) for at least 8 hours prior to the

test.[7][19]

A blood sample is drawn from a vein into a tube containing a glycolysis inhibitor (e.g.,

sodium fluoride).

Plasma is separated by centrifugation.

Glucose concentration is measured using a standardized laboratory method, typically an

enzymatic assay (e.g., hexokinase or glucose oxidase).[20]

Objective: To assess the effect of DBPR108 on glucose levels after a meal.

Procedure:
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A blood sample is collected exactly 2 hours after the start of a standardized meal or after

consuming a 75-gram glucose drink (as part of an OGTT).[1][4]

Similar to FPG measurement, blood is collected in a tube with a glycolysis inhibitor, and

plasma glucose is quantified using a standardized laboratory method.[4]

Visualized Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key

pathways and experimental processes related to DBPR108.
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Caption: Incretin hormone signaling pathway and the mechanism of action of DBPR108.
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Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT) in mice.
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Caption: Workflow for the fluorometric plasma DPP-4 activity assay.
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Conclusion
DBPR108 is a potent and selective DPP-4 inhibitor that effectively enhances the incretin

system, leading to improved glycemic control in patients with type 2 diabetes. By increasing the

levels of active GLP-1 and GIP, DBPR108 stimulates glucose-dependent insulin secretion and

suppresses glucagon release. Clinical trials have demonstrated its efficacy in reducing HbA1c,

fasting plasma glucose, and postprandial glucose, both as a monotherapy and as an add-on to

metformin, with a favorable safety and tolerability profile.[5][9][15] The data and protocols

presented in this guide provide a comprehensive technical overview of DBPR108's role in

incretin hormone regulation, supporting its continued development and clinical use as a

valuable therapeutic option for the management of T2DM.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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